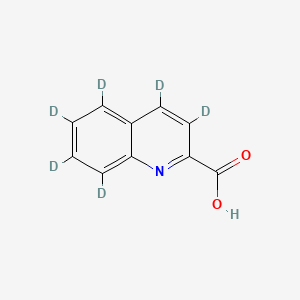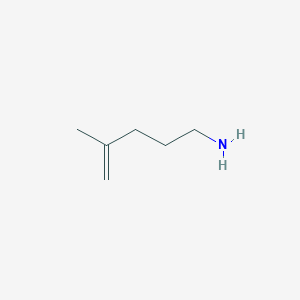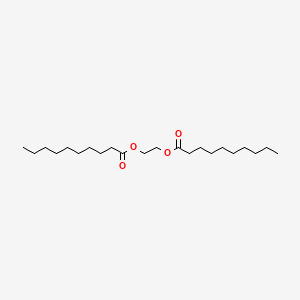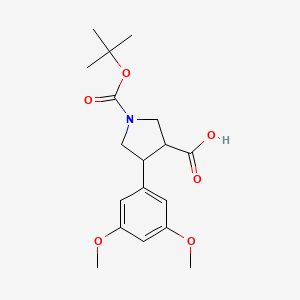
Quinaldic-d6 Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinaldic-d6 Acid, also known as quinoline-2-carboxylic acid, is a deuterated form of quinaldic acid. This compound belongs to the class of organic compounds known as quinoline carboxylic acids, which are quinolines substituted by a carboxyl group at one or more positions. This compound is particularly significant in scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinaldic-d6 Acid typically involves the deuteration of quinaldic acid. One common method is the microwave-assisted preparation of substituted anilides of quinaldic acid. This method involves the use of microwave irradiation to facilitate the reaction, which is known for its efficiency and reduced reaction times .
Industrial Production Methods
Industrial production of this compound may involve eco-efficient methods such as the synthesis from furfural. This method includes three steps: (i) synthesis of ethyl 4,4-diethoxycrotonate through photooxidation of furfural and consecutive ring-opening alcoholysis; (ii) cyclization of ethyl 4,4-diethoxycrotonate with aniline; and (iii) hydrolysis of the resulting product to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
Quinaldic-d6 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride for converting the carboxyl group into an acyl chloride.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Quinaldic-d6 Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Quinaldic-d6 Acid involves its interaction with molecular targets such as the p53 tumor suppressor. It has been shown to modify the expression and phosphorylation of p53 protein, leading to its antiproliferative effects in cancer cells . Additionally, it may interact with other cellular pathways involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Quinaldic Acid: The non-deuterated form of Quinaldic-d6 Acid.
Kynurenic Acid: Another tryptophan metabolite with similar physiological and pathological roles.
Quinolinic Acid: An agonist at N-methyl-D-aspartate receptors, involved in neurotoxicity and disease relevance.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in studies involving metabolic pathways and drug development.
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
3,4,5,6,7,8-hexadeuterioquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D |
Clave InChI |
LOAUVZALPPNFOQ-MZWXYZOWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate](/img/structure/B12309700.png)




![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)


